molecular formula C11H12O B1352655 2-Acetylindane CAS No. 33982-85-3

2-Acetylindane

Cat. No. B1352655
CAS RN: 33982-85-3
M. Wt: 160.21 g/mol
InChI Key: TYYCRMLBQARGGU-UHFFFAOYSA-N
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Patent
US04689339

Procedure details

Bromine (6.8 g) is slowly added to a stirred solution of 1-(2,3-dihydro-1H-inden-2-yl)ethanone (6.8 g) in 200 ml of dry ether, while keeping the temperature at +10° C. The rate of the addition of bromine is controlled so that the colour due to one added portion of bromine has been discharged before another portion is added. When the addition is complete, the ethereal solution is washed four times with 3M sodium carbonate solution, and is then washed three times with water. The ethereal solution is dried with anhydrous magnesium sulphate. After removal of the solvent the solid 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethanone is obtained.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH2:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH:4]1[C:12](=[O:14])[CH3:13]>CCOCC>[Br:1][CH2:13][C:12]([CH:4]1[CH2:3][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5]1)=[O:14]

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
BrBr
Name
Quantity
6.8 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)C(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at +10° C
ADDITION
Type
ADDITION
Details
is added
ADDITION
Type
ADDITION
Details
When the addition
WASH
Type
WASH
Details
the ethereal solution is washed four times with 3M sodium carbonate solution
WASH
Type
WASH
Details
is then washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal solution is dried with anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent the solid 2-bromo-1-(2,3-dihydro-1H-inden-2-yl)ethanone
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
BrCC(=O)C1CC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.